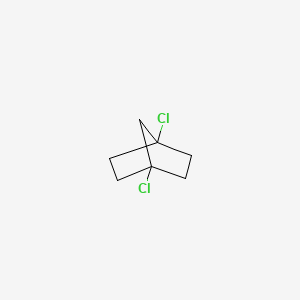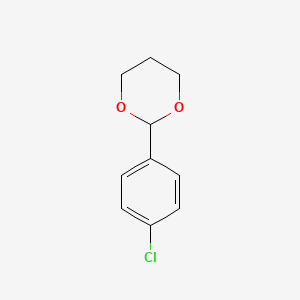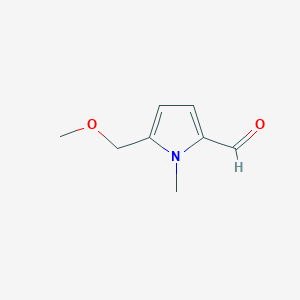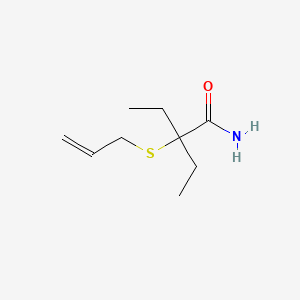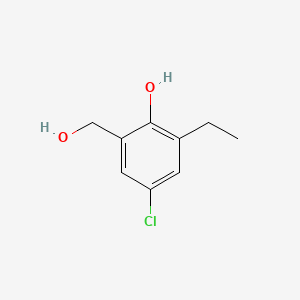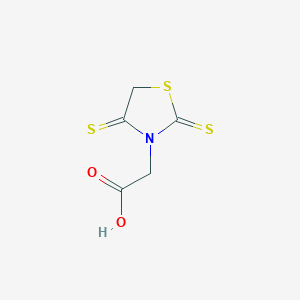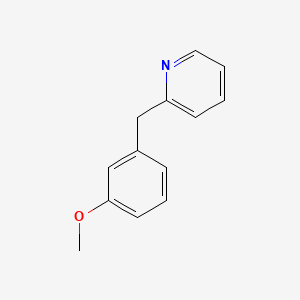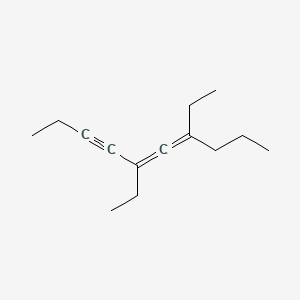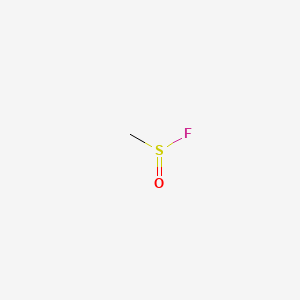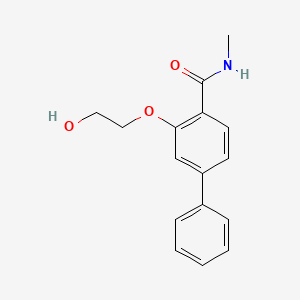
2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-phenylbenzoyl chloride with N-methyl ethanolamine in the presence of a base to form the intermediate, which is then reacted with ethylene glycol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxy-2-methylpropiophenone
- 4-Hydroxycoumarin
Uniqueness
2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications .
Propriétés
Numéro CAS |
63906-80-9 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-17-16(19)14-8-7-13(11-15(14)20-10-9-18)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H,17,19) |
Clé InChI |
OTUQTLCXMLMMOH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)

